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Cat. No.: B1662540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(4-Hydroxyphenylacetyl)spermine is a synthetic polyamine amide and a structural analog

of PhTX-433, a toxin originally isolated from the venom of the digger wasp, Philanthus

triangulum. In neuroscience research, it serves as a potent, non-selective antagonist of

ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-

hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. Its mechanism of

action involves a voltage-dependent open-channel block, making it an invaluable tool for

investigating synaptic transmission, excitotoxicity, and the physiological roles of glutamate

receptor subtypes. This document provides detailed application notes and experimental

protocols for its use in various neuroscience research contexts.

Physicochemical Properties
Proper handling and stock solution preparation are critical for experimental reproducibility. Key

properties are summarized below.
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Property Value Reference

Alternate Name

N-(N-(4-

Hydroxyphenylacetyl)-3-

aminopropyl)-(N′-3-

aminopropyl)-1,4-

butanediamine

[1]

CAS Number 130210-32-1 [1]

Molecular Formula C₁₈H₃₂N₄O₂ [1]

Molecular Weight 336.5 g/mol [1]

Appearance Solid

Solubility Soluble in water

Note: Always refer to the manufacturer's Certificate of Analysis for batch-specific data.

Mechanism of Action
N-(4-Hydroxyphenylacetyl)spermine functions primarily as an open-channel blocker of

ionotropic glutamate receptors. Upon activation of the receptor by glutamate (and a co-agonist

like glycine for NMDA receptors), the ion channel opens. The positively charged polyamine

moiety of N-(4-Hydroxyphenylacetyl)spermine is then driven into the channel pore by the

electrochemical gradient, physically occluding the passage of ions like Ca²⁺ and Na⁺. This

block is typically voltage-dependent, meaning it is more pronounced at hyperpolarized

membrane potentials.[2] The interaction is complex; at NMDA receptors, polyamines can

interact with distinct sites that modulate receptor activity, but acylated derivatives like N-(4-
Hydroxyphenylacetyl)spermine predominantly exhibit antagonism.[3][4]
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Mechanism of N-(4-Hydroxyphenylacetyl)spermine at the NMDA receptor.

Pharmacological Profile
Specific quantitative data for N-(4-Hydroxyphenylacetyl)spermine is limited in publicly

available literature. However, data from structurally similar aromatic spermine and spermidine

derivatives provide a strong indication of its expected potency, which is typically in the low

micromolar range for inhibiting NMDA receptor activity.
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Compound
Type

Target / Assay Potency (IC₅₀)
Key
Observations

Reference

Aromatic

Spermine/Spermi

dine Derivatives

Inhibition of

[³H]MK-801

binding (NMDA

channel)

3.9 - 4.7 µM

Aromatic

substitutions at

primary amino

groups yield

potent channel

blockers.

[3][5]

N1,N12-bis-(2-

naphthylmethyl)-

SPM

Inhibition of

[³H]MK-801

binding (NMDA

channel)

4.7 µM

Activity is not

significantly

affected by

spermine,

indicating direct

channel block.

[5]

Pentaamines &

Bis(ethyl)pentaa

mines

Voltage-clamp on

NR1A/NR2A &

NR1A/NR2B

receptors

-

Potent, voltage-

dependent

antagonists. No

activity at

NR1A/NR2C

receptors.

[2]

Note: The data above are for analogs. Researchers should perform dose-response

experiments to determine the precise IC₅₀ of N-(4-Hydroxyphenylacetyl)spermine in their

specific experimental system.

Applications in Neuroscience Research
Probing Glutamate Receptor Function: Used to antagonize ionotropic glutamate receptors to

dissect their contribution to synaptic events, such as excitatory postsynaptic currents

(EPSCs). Its non-selective nature makes it a useful tool for broadly inhibiting glutamatergic

transmission.

Investigating Excitotoxicity: Glutamate receptor overactivation is a key driver of neuronal

death in stroke, traumatic brain injury, and neurodegenerative diseases. N-(4-
Hydroxyphenylacetyl)spermine can be used in both in vitro and in vivo models to block
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this excitotoxic cascade and assess the potential of glutamate receptor antagonism as a

neuroprotective strategy.

Studying Synaptic Plasticity: As NMDA receptors are critical for inducing many forms of long-

term potentiation (LTP) and long-term depression (LTD), this compound can be used to block

these processes, helping to elucidate the underlying molecular machinery of learning and

memory.

Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Whole-Cell
Patch-Clamp Recording
Objective: To measure the inhibitory effect of N-(4-Hydroxyphenylacetyl)spermine on NMDA

receptor-mediated synaptic currents in cultured neurons or acute brain slices.
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Workflow for an in vitro electrophysiology experiment.

Materials:

N-(4-Hydroxyphenylacetyl)spermine

Cultured neurons or acute brain slices

Artificial cerebrospinal fluid (aCSF), containing low Mg²⁺ (e.g., 0.1 mM) to relieve voltage-

dependent block and AMPA/kainate receptor antagonists (e.g., CNQX) to isolate NMDA

currents.

Patch-clamp rig with amplifier and data acquisition system

Glass micropipettes for recording

Procedure:

Stock Solution: Prepare a 1-10 mM stock solution of N-(4-Hydroxyphenylacetyl)spermine
in sterile, deionized water. Store at -20°C.

Preparation: Place the brain slice or neuronal culture in the recording chamber and perfuse

with aCSF.

Recording: Obtain a stable whole-cell patch-clamp recording from a target neuron. Clamp

the cell at a holding potential of -70 mV.

Baseline: Evoke synaptic NMDA currents using a stimulating electrode. Record stable

baseline responses for 5-10 minutes.

Application: Switch the perfusion to aCSF containing the desired concentration of N-(4-
Hydroxyphenylacetyl)spermine (a starting range of 1-50 µM is recommended).

Inhibition: Continue to evoke and record NMDA currents until a new, stable baseline is

reached (typically 5-10 minutes).

Washout: Switch the perfusion back to the control aCSF and record until the current

amplitude returns to baseline levels.
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Analysis: Measure the average peak amplitude of the NMDA-EPSCs during baseline, drug

application, and washout. Calculate the percentage of inhibition caused by the compound.

Protocol 2: In Vivo Neuroprotection Assay - Rodent
MCAO Model
Objective: To assess the neuroprotective efficacy of N-(4-Hydroxyphenylacetyl)spermine in a

rat or mouse model of transient focal cerebral ischemia (Middle Cerebral Artery Occlusion -

MCAO).

Select Animal Cohort
(e.g., Male Wistar Rats)

Vehicle Control Group
(e.g., Saline)

Treatment Group
(Compound)

Induce Focal Ischemia
(e.g., 90 min MCAO)

Reperfusion

Administer Compound or Vehicle
(e.g., i.p. or i.v.)

Pre-, during, or post-ischemia

24-48h Recovery Period
(Monitor Neurological Score)

Sacrifice and Harvest Brains

Histology (TTC Staining)
Measure Infarct Volume

Compare Group Outcomes

Click to download full resolution via product page

Logical flow of an in vivo neuroprotection study.

Materials:

Adult male rats (e.g., Wistar or Sprague-Dawley, 250-300g)

N-(4-Hydroxyphenylacetyl)spermine

Sterile saline for vehicle and drug dilution
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Surgical equipment for MCAO (e.g., intraluminal filament model)[6]

Anesthesia (e.g., isoflurane)

2,3,5-triphenyltetrazolium chloride (TTC) for staining

Image analysis software

Procedure:

Drug Preparation: Dissolve N-(4-Hydroxyphenylacetyl)spermine in sterile saline to the

desired concentration. The effective dose must be determined empirically, but doses for

related compounds are often in the 1-10 mg/kg range for systemic administration.

Anesthesia and Surgery: Anesthetize the animal and perform the MCAO surgery to occlude

the middle cerebral artery with a filament for a defined period (e.g., 90 minutes).[1]

Drug Administration: Administer the compound or vehicle via the desired route (e.g.,

intraperitoneal, i.p., or intravenous, i.v.) at a specific time point relative to the ischemic insult

(e.g., 30 minutes before reperfusion).

Reperfusion: After the occlusion period, withdraw the filament to allow reperfusion. Suture

the animal and allow it to recover.

Neurological Assessment: At 24 or 48 hours post-MCAO, perform a neurological deficit

scoring to assess functional outcome.[7]

Histological Analysis: Euthanize the animal and harvest the brain. Section the brain into 2

mm coronal slices.

Infarct Staining: Incubate the slices in 2% TTC solution at 37°C for 20-30 minutes. TTC

stains viable tissue red, leaving the infarcted (dead) tissue white.

Quantification: Image the stained sections and use software to calculate the infarct volume

as a percentage of the total hemispheric volume. Compare the infarct volumes between the

vehicle and treatment groups.
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Troubleshooting & Data Interpretation
Solubility Issues: If solubility is a problem in a specific buffer, try gentle warming or

sonication. Always prepare fresh dilutions from a concentrated stock solution for each

experiment.

Variability in Results:In vivo studies, particularly MCAO, have inherent variability.[6] Ensure

strict standardization of surgical procedures and use a sufficient number of animals per

group to achieve statistical power. Randomize animals to treatment groups and blind the

assessment of outcomes.

Interpreting Block: The block by N-(4-Hydroxyphenylacetyl)spermine is voltage-

dependent. When recording currents, the degree of inhibition may change with the holding

potential.

Off-Target Effects: As a non-selective antagonist, it will block multiple glutamate receptor

subtypes. To isolate the effects on a specific receptor (e.g., NMDA), use the compound in

combination with selective antagonists for other receptors (e.g., CNQX for AMPA/kainate).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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